REACTION_SMILES
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[CH2:10]1[N:11]2[CH2:12][N:13]3[CH2:14][N:15]([CH2:16]2)[CH2:17][N:18]1[CH2:19]3.[F:1][c:2]1[c:3]([OH:9])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[OH:25][C:26]([C:27]([F:28])([F:29])[F:30])=[O:31].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[F:1][c:2]1[c:3]([OH:9])[c:4]([CH:26]=[O:25])[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=Cc1cc(F)cc(F)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |